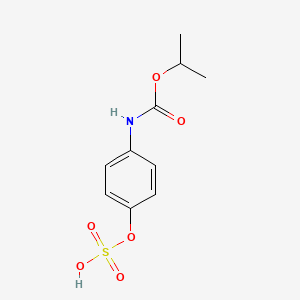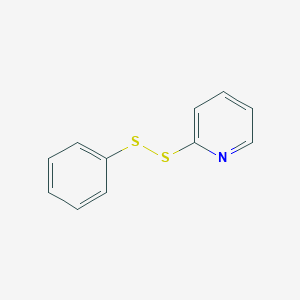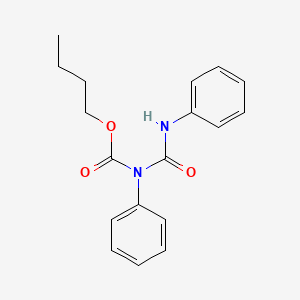
1-Ethyl-1-octylpiperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1-octylpiperidinium bromide is a quaternary ammonium salt with the chemical formula C15H32BrN. It is a member of the piperidinium family, characterized by a piperidine ring substituted with ethyl and octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-octylpiperidinium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 1-octylpiperidine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1-octylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substituted Piperidinium Salts: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions.
Aplicaciones Científicas De Investigación
1-Ethyl-1-octylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It has been studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the formulation of ionic liquids, which have applications in green chemistry, electrochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1-ethyl-1-octylpiperidinium bromide varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death.
Catalysis: As a phase transfer catalyst, it facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and targeting specific cells or tissues through receptor-mediated endocytosis.
Comparación Con Compuestos Similares
1-Ethyl-1-octylpiperidinium bromide can be compared with other quaternary ammonium salts:
1-Ethylpyridinium bromide: Similar in structure but with a pyridine ring instead of a piperidine ring. It has different solubility and reactivity properties.
1-Octylpyridinium bromide: Similar in structure but with a pyridine ring and only an octyl group. It is used in different applications due to its unique properties.
1-Butyl-1-methylpiperidinium bromide: Another piperidinium salt with different alkyl groups, leading to variations in its physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of ethyl and octyl groups, which confer distinct solubility, reactivity, and biological activity properties. This makes it particularly useful in applications requiring specific phase transfer or antimicrobial properties.
Propiedades
Número CAS |
23489-01-2 |
|---|---|
Fórmula molecular |
C15H32BrN |
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
1-ethyl-1-octylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N.BrH/c1-3-5-6-7-8-10-13-16(4-2)14-11-9-12-15-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OYVULUZBDZCRFD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)








![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
